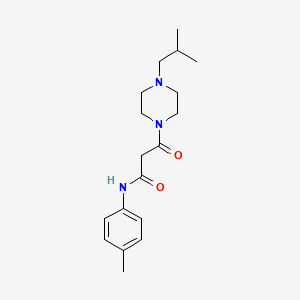![molecular formula C21H22N4O2 B3805340 N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide](/img/structure/B3805340.png)
N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide
Vue d'ensemble
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological properties . They have been found to have antibacterial, antifungal, antiviral, and antimicrobial effects .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods . One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Other methods include oxidation of aromatic diamines with many organic materials, and intramolecular cyclisation of N-substituted aromatic o-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives typically includes a fused benzene and pyrazine ring . The specific structure of “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” would include additional functional groups attached to this basic structure.Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” would depend on its specific structure. Quinoxalines in general are weakly basic and can form salts with acids .Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the diverse biological activities of quinoxaline derivatives, there is significant interest in developing new derivatives with improved properties . Future research may focus on synthesizing new quinoxaline derivatives, studying their biological activities, and optimizing their properties for specific applications.
Propriétés
IUPAC Name |
N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-4-8-19(26)24-16-10-9-14(2)13-18(16)25-21(27)15-6-5-7-17-20(15)23-12-11-22-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMJGZRXZGKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)NC(=O)C2=C3C(=CC=C2)N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-morpholin-4-ylbenzamide](/img/structure/B3805260.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3805264.png)
![(1-methyl-1H-imidazol-2-yl)[2'-(morpholin-4-ylmethyl)biphenyl-3-yl]methanone](/img/structure/B3805272.png)
![2,5-dimethyl-3-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B3805284.png)
![1-{4-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}-1H-1,2,4-triazole](/img/structure/B3805292.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B3805293.png)
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-methylpyridine](/img/structure/B3805300.png)
![2-(5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805306.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3805325.png)
![N-{2-[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B3805331.png)
![N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B3805332.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide trifluoroacetate](/img/structure/B3805348.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3805357.png)